Physicochemical Profiling and Characterization of 1-(Furan-2-yl)hexan-1-amine Hydrochloride: A Technical Guide
Physicochemical Profiling and Characterization of 1-(Furan-2-yl)hexan-1-amine Hydrochloride: A Technical Guide
Executive Summary
In modern drug development, heterocyclic aliphatic amines serve as critical pharmacophores and versatile building blocks. 1-(Furan-2-yl)hexan-1-amine hydrochloride is a prime example of such a scaffold, combining the bioisosteric properties of a furan ring with the lipophilic reach of a pentyl chain and the aqueous solubility of a primary amine hydrochloride salt[1]. This whitepaper provides an in-depth, rigorously validated framework for the physicochemical characterization of this compound. Designed for application scientists and formulation engineers, this guide details the causality behind structural behavior and outlines self-validating experimental protocols for determining its core properties.
Structural & Molecular Identity
The physicochemical behavior of 1-(Furan-2-yl)hexan-1-amine hydrochloride is dictated by three distinct structural domains:
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The Furan Ring: An electron-rich, oxygen-containing heteroaromatic system that acts as a hydrogen-bond acceptor and exerts a mild inductive electron-withdrawing effect (-I).
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The Pentyl Chain: A flexible, highly lipophilic aliphatic tail that drives membrane permeability and hydrophobic pocket binding.
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The Chiral Primary Amine (C1): The stereocenter of the molecule, existing as a racemate unless asymmetrically synthesized. Protonation of this amine yields the hydrochloride salt, drastically altering the molecule's hydration energy and solid-state packing.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 1-(Furan-2-yl)hexan-1-amine hydrochloride |
| Molecular Formula | C₁₀H₁₇NO • HCl (C₁₀H₁₈ClNO) |
| Molecular Weight | 203.71 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | 9.2 – 9.6 (Primary amine) |
| Predicted LogP (Free Base) | 3.1 – 3.4 |
| Aqueous Solubility (Salt) | > 50 mg/mL (Freely soluble) |
| Stereochemistry | Chiral (C1 stereocenter) |
Synthetic Pathway & Mechanistic Rationale
Understanding the synthetic origin of the active pharmaceutical ingredient (API) is crucial for predicting potential impurities (e.g., unreacted ketones or des-chloro free bases) that could skew physicochemical measurements. The synthesis typically proceeds via a Grignard addition to furan-2-carboxaldehyde, followed by oxidation and a reductive amination sequence.
Figure 1: Synthetic pathway of 1-(Furan-2-yl)hexan-1-amine hydrochloride.
Acid-Base Profiling: pKa Determination
Causality & Mechanistic Insight
The ionization constant (pKa) of the primary amine dictates the molecule's solubility profile, oral bioavailability, and receptor-binding kinetics at physiological pH (7.4). While standard aliphatic amines possess a pKa of ~10.5, the proximity of the furan ring in this molecule exerts an inductive pull (-I effect) through the sigma-bond framework. This stabilizes the neutral free base, subtly depressing the pKa to an estimated 9.2–9.6.
Self-Validating Protocol: Potentiometric Titration
To accurately measure this depressed pKa, potentiometric titration is the gold standard[2]. The following protocol utilizes a self-validating loop to eliminate solvent interference.
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System Calibration: Calibrate the pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at a constant 25.0 ± 0.1 °C.
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Blank Titration (Validation Step): Titrate a blank solution of 0.15 M KCl (background ionic strength) with 0.1 M KOH under a nitrogen atmosphere. This establishes a baseline curve, accounting for solvent auto-ionization and preventing CO₂ absorption (which forms carbonic acid and skews high-pH readings).
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Sample Preparation: Dissolve 2.0 mM of the API salt in 50 mL of 0.15 M KCl. The initial pH should be acidic due to the hydrochloride salt.
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Titration Execution: Add 0.1 M KOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point represents the equivalence point; the pH at the half-equivalence point equals the pKa. Subtract the blank titration data to yield the intrinsic API pKa.
Lipophilicity & Partitioning: OECD 107
Causality & Mechanistic Insight
Lipophilicity (LogP for the unionized species, LogD for the pH-dependent distribution) governs the ability of 1-(Furan-2-yl)hexan-1-amine to cross the blood-brain barrier (BBB) and intestinal epithelia. The pentyl chain acts as a strong hydrophobic driver, while the protonated amine acts as a hydrophilic anchor. Measuring the true partition coefficient requires neutralizing the amine or strictly controlling the aqueous pH to isolate the free base's partitioning behavior.
Self-Validating Protocol: Shake-Flask Method (OECD 107)
The OECD 107 guideline relies on the Nernst partition law[3]. To ensure the system has reached true thermodynamic equilibrium and is not suffering from micelle formation or emulsion artifacts, the protocol must be validated across multiple volume ratios.
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Phase Saturation: Vigorously stir n-octanol and a pH 11.0 buffer (to ensure >99% of the API is in the un-ionized free base form) together for 24 hours. Separate the phases.
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Sample Spiking: Dissolve an accurately weighed amount of the API in the pre-saturated aqueous buffer to achieve a concentration of 0.01 M.
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Ratio Multiplexing (Validation Step): Prepare three separate glass centrifuge tubes with different organic-to-aqueous volume ratios: 1:1, 1:2, and 2:1. Causality: If the calculated LogP varies between these tubes, it indicates concentration-dependent aggregation or incomplete phase separation, invalidating the run.
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Equilibration: Agitate the tubes mechanically at 25 °C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.
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Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the API concentration using HPLC-UV. Calculate LogP as Log10([API]oct / [API]aq).
Solid-State Thermodynamics: USP <891>
Causality & Mechanistic Insight
Amine hydrochlorides are highly susceptible to hygroscopicity (absorbing atmospheric moisture to form hydrates) and polymorphism (crystallizing in multiple lattice structures). Before formulation, it is critical to determine the melting point, glass transition temperature (Tg), and decomposition threshold. Thermal analysis ensures that downstream processing (e.g., milling, hot-melt extrusion) does not degrade the API[4].
Self-Validating Protocol: Orthogonal DSC and TGA
Relying solely on Differential Scanning Calorimetry (DSC) can lead to false interpretations—for example, mistaking a desolvation endotherm for a melting point. By orthogonally coupling DSC with Thermogravimetric Analysis (TGA) as per USP <891>[5], the system validates itself.
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Sample Preparation: Accurately weigh 3–5 mg of the API into a crimped aluminum pan with a pinhole for DSC, and an open platinum pan for TGA.
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Atmospheric Control: Purge both instrument furnaces with dry nitrogen at 50 mL/min to prevent oxidative degradation during heating.
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Thermal Ramping: Heat the samples from 25 °C to 300 °C at a constant rate of 10 °C/min.
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Orthogonal Validation:
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Observe the DSC thermogram for endothermic peaks.
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Cross-reference the exact temperature of the DSC peak with the TGA thermogram.
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Causality: If the DSC endotherm (e.g., at 160 °C) is accompanied by a sudden mass loss on the TGA, the event is decomposition or desolvation, not a true thermodynamic melt. If the TGA mass remains flat during the DSC endotherm, it is a confirmed melting point.
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Figure 2: Multiplexed physicochemical characterization workflow for the API.
References
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Avdeef, A. et al. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." Analytical Chemistry, ACS Publications. URL:[Link]
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"OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. URL:[Link]
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"The Importance of Sample Preparation When Performing Thermal Analysis." Particle Technology Labs. URL:[Link]
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"Research Article: Trypanocidal activity of furan derivatives." RSC Medicinal Chemistry. URL: [Link]
